

In-depth Technical Guide: Benitrobenrazide (CAS Number 2454676-05-0)

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Compound of Interest		
Compound Name:	Benitrobenrazide	
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For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Benitrobenrazide (BNBZ), identified by CAS number 2454676-05-0, is a novel and selective small molecule inhibitor of Hexokinase 2 (HK2). HK2 is a critical enzyme in the glycolytic pathway, often overexpressed in cancer cells, making it a promising target for anticancer therapies. **Benitrobenrazide** has demonstrated potent in vitro and in vivo antitumor activity by directly binding to HK2, leading to the inhibition of glycolysis, induction of apoptosis, and suppression of cancer cell proliferation. This technical guide provides a comprehensive overview of the scientific data and experimental protocols associated with **Benitrobenrazide**.

Chemical and Physical Properties

Benitrobenrazide is a synthetic compound with the following properties:



Property	Value
IUPAC Name	(E)-4-nitro-N'-(2,3,4- trihydroxybenzylidene)benzohydrazide
Molecular Formula	C14H11N3O6
Molecular Weight	317.26 g/mol
Appearance	Solid
Solubility	Soluble in DMSO

Biological Activity and Mechanism of Action

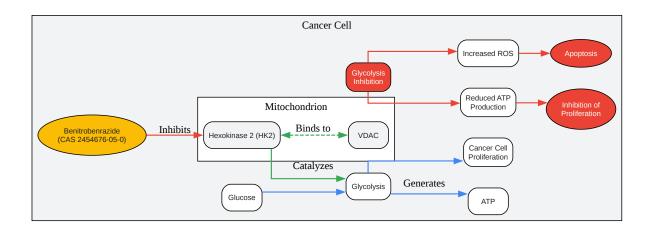
Benitrobenrazide is a potent and selective inhibitor of Hexokinase 2 (HK2), the rate-limiting enzyme in the glycolytic pathway.[1] Upregulation of HK2 is a common feature in many cancer types, contributing to the Warburg effect, where cancer cells predominantly produce energy through aerobic glycolysis.[2]

By inhibiting HK2, **Benitrobenrazide** disrupts the first committed step of glycolysis, leading to a reduction in glucose uptake and lactate production in cancer cells.[3] This metabolic disruption results in decreased ATP production and an increase in reactive oxygen species (ROS), ultimately triggering apoptosis and inhibiting cancer cell proliferation.[3] Studies have shown that the knockdown or knockout of HK2 in cancer cells reduces their sensitivity to **Benitrobenrazide**, confirming its on-target activity.[1]

Signaling Pathway

The mechanism of action of **Benitrobenrazide** involves the direct inhibition of HK2, which is often bound to the voltage-dependent anion channel (VDAC) on the outer mitochondrial membrane. This interaction is crucial for the survival of cancer cells.[4] By inhibiting HK2, **Benitrobenrazide** disrupts this interaction, leading to mitochondrial dysfunction and the initiation of the apoptotic cascade.





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Caption: Benitrobenrazide's mechanism of action.

Quantitative Biological Data

The following tables summarize the in vitro inhibitory activity of **Benitrobenrazide**.

Table 4.1: Hexokinase Inhibition

Enzyme	IC50 (μM)	Reference
Hexokinase 2 (HK2)	0.53	[5]

Table 4.2: In Vitro Cytotoxicity against Cancer Cell Lines



Cell Line	Cancer Type	IC50 (μM)	Reference
SW480	Colon Cancer	7.13	[5]
HepG2	Liver Cancer	15.0	[5]
SW1990	Pancreatic Cancer	24	[5]
HUH7	Liver Cancer	57.1	[5]

Experimental Protocols

This section provides detailed methodologies for key experiments involving **Benitrobenrazide**.

Synthesis of Benitrobenrazide

The synthesis of **Benitrobenrazide** involves the condensation of 4-nitrobenzohydrazide with 2,3,4-trihydroxybenzaldehyde.[6]

Materials:

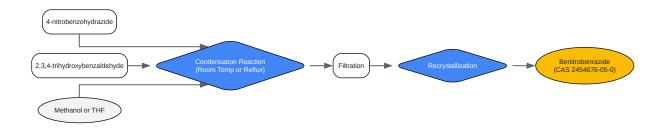
- 4-nitrobenzohydrazide
- 2,3,4-trihydroxybenzaldehyde
- Methanol
- Tetrahydrofuran (THF) (optional)

Procedure:

- Dissolve 4-nitrobenzohydrazide in methanol.
- Add 2,3,4-trihydroxybenzaldehyde to the solution.
- Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).
- If the reaction is slow or incomplete in methanol, the solvent can be switched to tetrahydrofuran (THF) and the reaction can be heated to reflux.[6]



- Upon completion, the solid product, **Benitrobenrazide**, precipitates out of the solution.
- Collect the solid by filtration and wash with cold methanol.
- The crude product can be further purified by recrystallization from a suitable solvent system, such as aqueous methanol.[6]



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Caption: Synthesis workflow for Benitrobenrazide.

Hexokinase 2 (HK2) Inhibition Assay

This colorimetric assay measures the enzymatic activity of HK2 by quantifying the production of NADPH.[6]

Materials:

- Recombinant human HK2 enzyme
- Benitrobenrazide (or other test compounds)
- Assay Buffer (e.g., Tris-HCl buffer with MgCl₂)
- Glucose
- ATP



- Glucose-6-phosphate dehydrogenase (G6PDH)
- NADP+
- 96-well microplate
- Microplate reader

Procedure:

- Prepare a reaction mixture containing assay buffer, glucose, ATP, G6PDH, and NADP+.
- Add the HK2 enzyme to the wells of a 96-well plate.
- Add various concentrations of Benitrobenrazide (dissolved in DMSO) to the wells. Include a
 vehicle control (DMSO only) and a positive control inhibitor if available.
- Pre-incubate the enzyme with the inhibitor for a short period at room temperature.
- Initiate the enzymatic reaction by adding the reaction mixture to the wells.
- Measure the increase in absorbance at 450 nm over time, which corresponds to the production of NADPH.[6]
- Calculate the rate of reaction for each concentration of the inhibitor.
- Determine the IC₅₀ value by plotting the reaction rate against the inhibitor concentration and fitting the data to a dose-response curve.

Cell Viability (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[7]

Materials:

- Cancer cell lines (e.g., SW480, HepG2, SW1990, HUH7)
- Complete cell culture medium



Benitrobenrazide

- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
- 96-well cell culture plates
- Multichannel pipette
- Microplate reader

Procedure:

- Seed the cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[8]
- Treat the cells with various concentrations of Benitrobenrazide (prepared in culture medium from a DMSO stock). Include a vehicle control (medium with DMSO).
- Incubate the plates for the desired period (e.g., 72 hours).
- After the incubation period, add 10-20 μL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[7]
- Carefully remove the medium containing MTT.
- Add 100-150 μL of the solubilization solution to each well to dissolve the formazan crystals.
 [9]
- Measure the absorbance of the solubilized formazan at a wavelength of 570-590 nm using a microplate reader.
- Calculate the percentage of cell viability for each treatment group relative to the vehicle control and determine the IC₅₀ value.

In Vivo Xenograft Tumor Model

Foundational & Exploratory





This protocol describes the evaluation of **Benitrobenrazide**'s antitumor efficacy in a mouse xenograft model.[1]

Materials:

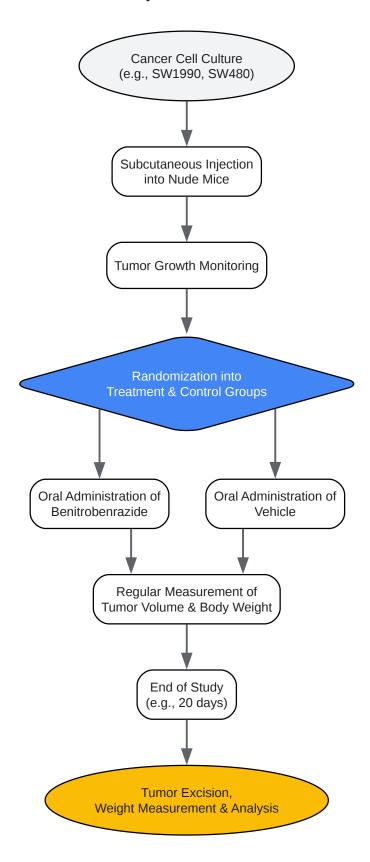
- Immunocompromised mice (e.g., BALB/c nude mice)
- Cancer cell lines (e.g., SW1990 or SW480)[1]
- Matrigel (optional, to aid tumor formation)
- Benitrobenrazide formulation for oral administration
- Vehicle control for oral administration
- Calipers for tumor measurement
- Animal balance

Procedure:

- Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10⁶ cells in PBS, optionally mixed with Matrigel) into the flank of each mouse.
- Monitor the mice for tumor growth. Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
- Administer **Benitrobenrazide** orally to the treatment group at the desired dose and schedule (e.g., 75-150 mg/kg, once daily).[5] Administer the vehicle to the control group.
- Measure the tumor volume (e.g., using the formula: Volume = 0.5 × length × width²) and mouse body weight regularly (e.g., every 2-3 days).
- Continue the treatment for a predetermined period (e.g., 20 days).[5]
- At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, biomarker analysis).



• Compare the tumor growth and final tumor weights between the treatment and control groups to evaluate the antitumor efficacy of **Benitrobenrazide**.





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Caption: In vivo xenograft model workflow.

Conclusion

Benitrobenrazide (CAS 2454676-05-0) is a promising novel inhibitor of Hexokinase 2 with significant potential as an anticancer therapeutic agent. Its mechanism of action, centered on the targeted disruption of cancer cell metabolism, provides a strong rationale for its further development. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals interested in advancing the understanding and application of this compound.

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